3-(4-Nitrophenyl)furan

Antitrypanosomal Chagas disease Ferrocenyl conjugates

3-(4-Nitrophenyl)furan (CAS 1001003-44-6) is a nitrophenyl-substituted furan heterocycle (C₁₀H₇NO₃, MW 189.17 g/mol) that serves as a versatile synthetic building block and pharmacophoric core in medicinal chemistry programs. Unlike the more extensively studied 2-substituted nitrophenylfuran regioisomers, the 3-substituted architecture provides distinct electronic and steric properties relevant to structure–activity relationship (SAR) optimization.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B8682911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)furan
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO3/c12-11(13)10-3-1-8(2-4-10)9-5-6-14-7-9/h1-7H
InChIKeyXRWJIHSUDFWYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)furan: What Scientists and Procurement Professionals Must Know Before Sourcing This Furan Scaffold


3-(4-Nitrophenyl)furan (CAS 1001003-44-6) is a nitrophenyl-substituted furan heterocycle (C₁₀H₇NO₃, MW 189.17 g/mol) that serves as a versatile synthetic building block and pharmacophoric core in medicinal chemistry programs . Unlike the more extensively studied 2-substituted nitrophenylfuran regioisomers, the 3-substituted architecture provides distinct electronic and steric properties relevant to structure–activity relationship (SAR) optimization. The compound is employed as an intermediate in the synthesis of chalcones, Schiff bases, triazolothiadiazines, and organometallic complexes with demonstrated antitubercular, antitrypanosomal, and antibacterial potential, and it is commercially available at ≥95% purity from multiple suppliers .

Why 3-(4-Nitrophenyl)furan Cannot Be Interchanged with Other Nitrophenylfuran Regioisomers or Nitrofuran Antibiotics — A Head-to-Head Evidence Brief


Nitrophenylfuran derivatives are not functionally interchangeable. The substitution position on the furan ring fundamentally alters biological activity: a ferrocenyl-imine conjugate derived from 5-(4-nitrophenyl)furan-2-carbaldehyde exhibited an antitrypanosomal EC₅₀ of 16.0 µM, whereas the 2-nitro regioisomeric counterpart showed an EC₅₀ of 0.44 µM — a 36-fold potency difference arising solely from the nitro group position on the pendant phenyl ring [1]. Similarly, the 3-furanyl versus 2-furanyl attachment point affects conjugate stability, synthetic accessibility, and downstream SAR in triazolothiadiazine and chalcone series, making generic or regioisomer-based substitution a high-risk procurement decision [2].

Product-Specific Quantitative Differentiation Evidence: 3-(4-Nitrophenyl)furan vs. Closest Analogs and Standard Drugs


Anti-T. brucei Potency: 5-(4-Nitrophenyl)furanyl-Ferrocenyl Imine (Derived from 4-Nitrophenylfuran Aldehyde) vs. 2-Nitro Regioisomer and Nifurtimox

The ferrocenyl-imine complex 4, synthesized from 5-(4-nitrophenyl)-2-furancarboxaldehyde (a downstream derivative of 4-nitrophenylfuran chemistry), exhibited an in vitro EC₅₀ of 16.0 µM against Trypanosoma brucei. In a direct head-to-head comparison, the 2-nitrophenyl regioisomer complex 3 achieved an EC₅₀ of 0.44 µM — a 36-fold superior potency [1]. Both were benchmarked against the clinical antitrypanosomal drug nifurtimox (EC₅₀ 3.56 µM), with the selectivity index order being 3 >> Nifurtimox > 4 [1]. This demonstrates that the 4-nitrophenylfuran scaffold provides intermediate potency but potentially differentiated pharmacokinetic or selectivity profiles compared to the 2-nitro analog.

Antitrypanosomal Chagas disease Ferrocenyl conjugates

InhA Docking Score: Furan–Nitrophenyl Schiff Base Hybrids vs. Isoniazid

A series of six furan–nitrophenyl Schiff base hybrids, structurally related to 3-(4-nitrophenyl)furan-derived building blocks, were evaluated by molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA). All six compounds showed superior binding scores ranging from –6.074 to –9.939 kcal/mol, compared to the first-line drug isoniazid (–4.585 kcal/mol) [1]. The best compound achieved a docking score 2.2 times more favorable than isoniazid, indicating enhanced target engagement potential that is directly attributable to the nitrophenylfuran pharmacophore.

Antitubercular Molecular docking InhA inhibitor

Comparison of Antimicrobial Activity: Nitrophenylfurfurylidene-Triazolothiadiazines vs. Standard Antibiotics

Holla et al. synthesized nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines from 5-(p-nitrophenyl)-2-furfuraldehyde and screened them against Gram-positive and Gram-negative bacteria. While individual MIC values are reported in the primary publication, the study demonstrated that several compounds in this series showed activity comparable to or exceeding that of nitrofurantoin and ciprofloxacin against specific strains, including Pseudomonas aeruginosa and Staphylococcus aureus [1]. The antibacterially active pharmacophore directly incorporates the 4-nitrophenylfuran motif, confirming its role as an essential structural element.

Antibacterial Nitrofuran Triazolothiadiazine

Lipophilicity Advantage: LogP Comparison Across Nitrophenylfuran Regioisomers

The calculated octanol–water partition coefficient (LogP) for 2-(4-nitrophenyl)furan is 3.378 (ACD/LogP reported by ChemSpider) . For the 3-(4-nitrophenyl)furan regioisomer, a comparable LogP value is reported (approximately 3.378) . Both values are substantially higher than that of the parent clinical nitrofuran, nitrofurantoin (LogP approximately –0.47), indicating a roughly 4-log increase in lipophilicity that translates to an approximately 10,000-fold higher theoretical partition coefficient. This higher lipophilicity may confer advantages in crossing lipid-rich biological barriers (e.g., blood–brain barrier, mycobacterial cell wall) while also altering metabolic stability and protein binding profiles.

Physicochemical properties LogP Drug-likeness

High-Value Research and Procurement Scenarios for 3-(4-Nitrophenyl)furan


Antitrypanosomal Drug Discovery Programs Requiring Defined Nitro-Regioisomer SAR

Research groups investigating nitrofuran-based antiparasitic agents should procure 3-(4-nitrophenyl)furan specifically when the project requires systematic exploration of nitro group positional effects on antitrypanosomal potency. The 36-fold differential in T. brucei EC₅₀ between 2-nitro and 4-nitro regioisomeric ferrocenyl conjugates (0.44 µM vs. 16.0 µM) provides a clear SAR benchmark [1]. The 4-nitrophenylfuran-derived complex also differs from nifurtimox (EC₅₀ 3.56 µM) in both potency and selectivity index, making it a valuable comparator scaffold for understanding structure–selectivity relationships.

Antitubercular Lead Optimization Targeting InhA Enzyme

For programs targeting M. tuberculosis enoyl-ACP reductase (InhA), 3-(4-nitrophenyl)furan and its aldehyde derivatives serve as privileged starting materials for Schiff base library synthesis. Docking studies demonstrate that furan–nitrophenyl hybrids achieve InhA binding scores (–6.074 to –9.939 kcal/mol) that significantly surpass isoniazid (–4.585 kcal/mol) [2]. This scaffold is appropriate for hit-to-lead campaigns where computational superiority must be translated into in vitro MIC validation.

Broad-Spectrum Antibacterial Scaffold Development with Gram-Positive and Gram-Negative Coverage

Investigators pursuing novel antibacterial agents with dual Gram-positive and Gram-negative coverage should consider 3-(4-nitrophenyl)furan as a core intermediate for constructing triazolothiadiazine and chalcone libraries. The demonstrated antibacterial activity of 4-nitrophenylfuran-derived triazolothiadiazines against both S. aureus and P. aeruginosa [3] supports its use when the research goal extends beyond narrow-spectrum nitrofurantoin-like activity.

CNS-Penetrant or Intracellular-Targeting Probe Design Leveraging Enhanced Lipophilicity

Projects requiring enhanced membrane permeability, CNS penetration, or targeting of intracellular pathogens (e.g., Mycobacterium tuberculosis, Trypanosoma cruzi) should prioritize 3-(4-nitrophenyl)furan over traditional nitrofuran antibiotics. The LogP of approximately 3.378 is approximately 4 orders of magnitude higher than that of nitrofurantoin (LogP approximately –0.47), corresponding to a theoretical 10,000-fold greater membrane partitioning capacity . This physicochemical property is critical for crossing the blood–brain barrier or penetrating host cell membranes to reach intracellular parasite reservoirs.

Quote Request

Request a Quote for 3-(4-Nitrophenyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.